molecular formula C44H62O18 B114825 Hancoside A CAS No. 145701-08-2

Hancoside A

Cat. No. B114825
M. Wt: 879 g/mol
InChI Key: SDTRDZCVVFORLC-HASDMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hancoside A is a steroid glycoside . Its full name is 3β,14β,15β-Trihydroxypregn-5-en-20-one 3-O-[β-D-(6-O-sinapoyl)-glucopyranosyl-(1→2)-β-D-glucopyranoside] .


Molecular Structure Analysis

The molecular structure of Hancoside A is characterized by a pregnane skeleton with three hydroxyl groups at positions 3β, 14β, and 15β, and a glucopyranoside moiety at position 3 .

Scientific Research Applications

1. Overview of Steroidal Glycosides

Hancoside A, as a steroidal glycoside, has various potential therapeutic applications. Steroidal glycosides, in general, have been studied for their potential use in treating various diseases, including cancer. Research has shown that cancer cells may be more susceptible to compounds like Hancoside A, supporting its potential use in cancer therapies (Prassas & Diamandis, 2008).

2. Structural and Chemical Analysis

The structural and chemical properties of Hancoside A have been extensively studied. For instance, Hancoside A was isolated from the roots of Cynanchum amplexicaule, and its structure was determined based on spectral and chemical evidence. Such detailed analysis is crucial for understanding its potential applications in various therapeutic contexts (Chen et al., 2008).

3. Potential in Cancer Therapy

In the context of cancer therapy, cardiac steroids like Hancoside A have been found to stimulate apoptosis in cancer cells. This suggests a novel activity for compounds like Hancoside A, which could be relevant in the treatment of cancer. Their mechanism involves alterations in intracellular levels of important ions such as Ca2+, which can lead to apoptosis in cancer cells (McConkey et al., 2000).

properties

CAS RN

145701-08-2

Product Name

Hancoside A

Molecular Formula

C44H62O18

Molecular Weight

879 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1

InChI Key

SDTRDZCVVFORLC-HASDMLKASA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Canonical SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

synonyms

3beta,14beta,15beta-trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside
hancoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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